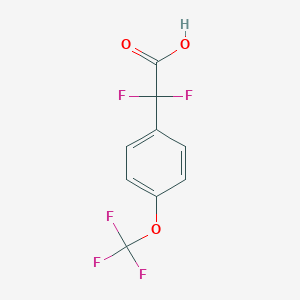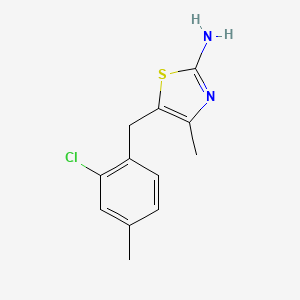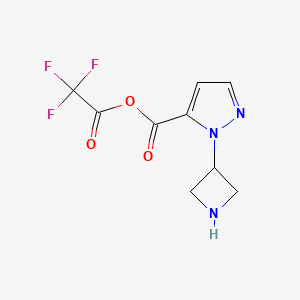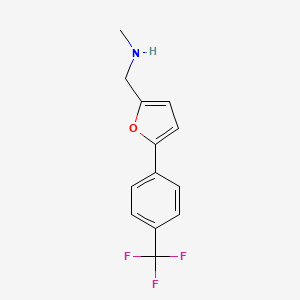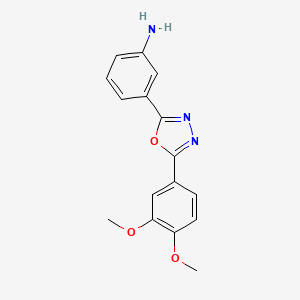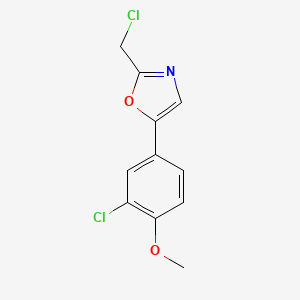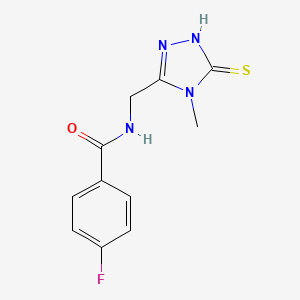![molecular formula C20H14Cl2O2P2 B15060337 Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, consisting of two naphthyl groups connected by a phosphorus atom, allows it to interact with a variety of substrates, facilitating the formation of enantiomerically pure products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE typically involves the reaction of ®-BINOL (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The reaction proceeds as follows:
- Dissolve ®-BINOL in a suitable solvent, such as toluene or dichloromethane.
- Add phosphorus trichloride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学研究应用
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis.
相似化合物的比较
Similar Compounds
- (S)-(+)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- (S)-BINAP
Uniqueness
®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is unique due to its specific chiral configuration and its ability to form highly selective chiral metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
属性
分子式 |
C20H14Cl2O2P2 |
|---|---|
分子量 |
419.2 g/mol |
IUPAC 名称 |
chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid |
InChI |
InChI=1S/C20H14Cl2O2P2/c21-25(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)26(22)24/h1-12,23-24H/t25-,26-/m0/s1 |
InChI 键 |
DXZIVTRIABTTOQ-UIOOFZCWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[P@](O)Cl)[P@](O)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(O)Cl)P(O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


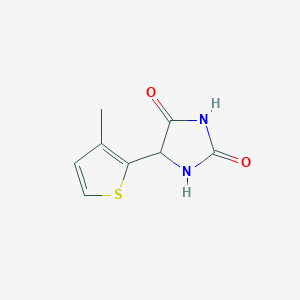
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
